1,2-Dioleoyl-3-palmitoylglycerol is a triacylglycerol characterized by its unique fatty acid composition, consisting of two oleic acid residues at the sn-1 and sn-2 positions and one palmitic acid residue at the sn-3 position of the glycerol backbone. This compound is notable for its potential applications in food science, particularly as a structured lipid that can mimic the fat profile of human milk, making it significant for infant nutrition .
1,2-DOGP is a minor component of human breast milk, but its concentration is higher in colostrum, the first milk produced after childbirth []. Researchers are investigating the potential benefits of 1,2-DOGP in infant formula, as it may:
The specific structure of 1,2-DOGP makes it a potential candidate for developing novel drug delivery systems. Researchers are exploring its use for:
,2-DOGP is used in cell biology research to:
The synthesis of 1,2-dioleoyl-3-palmitoylglycerol typically involves enzymatic reactions, particularly those catalyzed by lipases. These reactions can include:
For example, lipase-catalyzed reactions can facilitate the incorporation of oleic and palmitic acids into specific positions on the glycerol molecule, optimizing the lipid's functional properties for various applications .
1,2-Dioleoyl-3-palmitoylglycerol has been studied for its biological activities, particularly in relation to its role in infant nutrition. It is believed to provide health benefits similar to those of human milk fat, including:
Additionally, this compound may exhibit anti-inflammatory properties and contribute positively to metabolic health due to its unsaturated fatty acid content .
The synthesis of 1,2-dioleoyl-3-palmitoylglycerol can be achieved through various methods:
1,2-Dioleoyl-3-palmitoylglycerol has several applications, particularly in:
Studies have focused on the interactions between 1,2-dioleoyl-3-palmitoylglycerol and other dietary components. These interactions can influence:
1,2-Dioleoyl-3-palmitoylglycerol is part of a family of structured lipids that includes several similar compounds. Here are some comparisons highlighting its uniqueness:
Compound Name | Structure Description | Unique Features |
---|---|---|
1,3-Dioleoyl-2-palmitoylglycerol | Oleic acids at sn-1 and sn-3; palmitic acid at sn-2 | Higher palmitic acid content at sn-2 position |
1-Oleoyl-2-palmitoyl-3-linoleoylglycerol | Oleic acid at sn-1; palmitic acid at sn-2; linoleic acid at sn-3 | Incorporates linoleic acid for additional health benefits |
Tripalmitin | Three palmitic acid residues | Saturated fat with no unsaturated fatty acids |
The distinct positioning of oleic and palmitic acids in 1,2-dioleoyl-3-palmitoylglycerol contributes to its unique physical and chemical properties that are advantageous for specific applications in nutrition and food science .
The enzymatic production of structured triacylglycerols such as 1,2-dioleoyl-3-palmitoylglycerol typically involves lipase-catalyzed reactions including acidolysis and transesterification. These methods allow selective modification of fatty acid composition and positional distribution on glycerol.
Lipase enzymes catalyze the exchange of fatty acids on glycerol backbones via two main mechanisms:
The reaction mechanism often follows a ping-pong bi-bi kinetic model where the enzyme binds the first substrate, releases the first product, binds the second substrate, and finally releases the second product, regenerating the free enzyme.
Figure 1. Lipase-catalyzed transesterification mechanism (simplified schematic):
E + Substrate A ⇌ EA → E-Acyl intermediate + Product 1E-Acyl intermediate + Substrate B ⇌ EAB → E + Product 2
This mechanism enables selective incorporation of oleoyl and palmitoyl groups into the glycerol backbone to yield 1,2-dioleoyl-3-palmitoylglycerol.
Different microbial lipases exhibit varying regiospecificity and catalytic efficiency toward structured lipid synthesis. For example, lipases from Pseudomonas fluorescens, Candida rugosa, and Burkholderia cepacia have been studied for their ability to catalyze transesterification reactions with high selectivity.
Regiospecificity is crucial for enriching the sn-1 and sn-2 positions with oleoyl groups while positioning palmitoyl at sn-3, which affects the nutritional and physical properties of the final lipid product.
Lipase Source | Conversion (%) | Regiospecificity | Stability (Batch Cycles) |
---|---|---|---|
Pseudomonas fluorescens | 96 | High | >9 cycles no loss |
Candida rugosa | 23.3 | Moderate | Limited |
Burkholderia cepacia | 40.1 | Moderate | Limited |
Aspergillus niger | ~0 | Low | N/A |
Table 1. Catalytic activity and regiospecificity of microbial lipases in transesterification reactions.
Enzymatic synthesis can be conducted in solvent-free systems or organic solvent media, each with advantages and challenges:
Solvent-Free Systems: These systems offer higher substrate concentrations, reduced environmental impact, and simplified product recovery. However, enzyme activity and stability must be optimized, often by controlling temperature, agitation, and enzyme loading. The kinetics in solvent-free systems follow the ping-pong bi-bi mechanism, with negligible product inhibition observed.
Organic Phase Systems: Use of organic solvents such as vinyl acetate can enhance substrate solubility and enzyme selectivity but may affect enzyme stability negatively. The choice of solvent influences the catalytic mechanism, often involving acyl-enzyme intermediates.
Optimization parameters include:
Parameter | Solvent-Free System | Organic Phase System |
---|---|---|
Substrate Concentration | High (neat substrates) | Moderate (solubility dependent) |
Enzyme Stability | Requires optimization (e.g., temp) | Potential enzyme inactivation |
Reaction Rate | High, diffusion limited | Moderate, solvent effects present |
Product Recovery | Easier, no solvent removal needed | Requires solvent removal steps |
Table 2. Comparison of solvent-free and organic phase enzymatic reaction systems.
While direct literature on 1,2-dioleoyl-3-palmitoylglycerol is limited, closely related triacylglycerols such as 1,3-dioleoyl-2-palmitoylglycerol have been studied extensively. These studies provide insights into enzymatic enrichment and characterization methodologies applicable to 1,2-dioleoyl-3-palmitoylglycerol.
Parameter | Optimal Value / Range | Notes |
---|---|---|
Enzyme Type | Microbial lipase (e.g., P. fluorescens) | High regiospecificity and stability |
Enzyme Loading | 4-6% (w/w) | Balances activity and cost |
Reaction Temperature | 30-45 °C | Maintains enzyme activity without denaturation |
Reaction Time | 4-6 hours | Sufficient for high conversion |
Substrate Molar Ratio | 1:4 (triacylglycerol: fatty acid) | Ensures efficient acidolysis |
Reaction Medium | Solvent-free or vinyl acetate | Solvent choice affects kinetics and stability |
Agitation Speed | 200-240 rpm | Reduces diffusion limitations |
Figure 2. Structural formula of 1,2-dioleoyl-3-palmitoylglycerol
O ||HO-CH2-C-O-CH2-(C17H33) |HO-CH -C-O-CH-(C17H33) |HO-CH2-C-O-CH2-(C15H31)
Note: Oleoyl groups (C18:1) at sn-1 and sn-2; palmitoyl group (C16:0) at sn-3.
Silver-ion high-performance liquid chromatography represents the gold standard methodology for the separation and quantification of triacylglycerol regioisomers, particularly for distinguishing between 1,2-dioleoyl-3-palmitoylglycerol and its positional isomer 1,3-dioleoyl-2-palmitoylglycerol [1] [24]. This technique exploits the differential binding affinity of silver ions to double bonds in fatty acyl chains, enabling the chromatographic resolution of structurally similar compounds that differ only in the positional distribution of fatty acids on the glycerol backbone [4] [26].
The separation mechanism relies on the formation of reversible complexes between silver ions and the π-electrons of carbon-carbon double bonds in unsaturated fatty acids [3] [4]. The strength of these interactions varies according to the number, position, and geometry of double bonds, as well as their distribution between the sn-1/3 and sn-2 positions of the glycerol molecule [7] [12]. For 1,2-dioleoyl-3-palmitoylglycerol, the presence of oleic acid residues in the sn-1 and sn-2 positions creates a distinct elution pattern compared to 1,3-dioleoyl-2-palmitoylglycerol, where oleic acid occupies the sn-1 and sn-3 positions [1] [24].
Optimal chromatographic conditions for regioisomeric separation typically employ acetonitrile-hexane mobile phase systems with concentrations ranging from 0.55% to 2% acetonitrile [1] [2]. The silver-ion stationary phase, prepared by impregnating silica gel with silver nitrate, provides retention times that correlate directly with the degree of unsaturation and positional arrangement of fatty acyl chains [4] [26]. Analysis times generally range from 60 to 120 minutes, with regioisomeric resolution values typically exceeding 2.0 for effective quantitative discrimination [7] [28].
Detection sensitivity varies significantly depending on the detection method employed. Ultraviolet detection at 205 nanometers provides adequate sensitivity for samples with high triacylglycerol content, while evaporative light-scattering detection offers superior performance for trace-level analysis [1] [24]. The method demonstrates excellent reproducibility with relative standard deviations consistently below 5% for replicate injections [1] [2].
Parameter | Optimal Range | Impact on Separation |
---|---|---|
Mobile Phase Acetonitrile | 0.55-2.0% | Controls retention and selectivity |
Column Temperature | 25-35°C | Affects peak shape and resolution |
Flow Rate | 0.5-1.0 mL/min | Influences analysis time and efficiency |
Silver Loading | 5-10% (w/w) | Determines interaction strength |
Analysis Time | 60-120 minutes | Complete regioisomeric separation |
Tandem mass spectrometry provides comprehensive structural characterization of 1,2-dioleoyl-3-palmitoylglycerol through systematic fragmentation analysis of molecular ion adducts [10] [12]. The technique generates diagnostic fragment ions that enable unambiguous identification of fatty acyl composition, positional arrangement, and molecular weight confirmation [9] [13].
Electrospray ionization predominantly produces ammonium and sodium adduct ions of 1,2-dioleoyl-3-palmitoylglycerol, appearing at mass-to-charge ratios of 877 and 882, respectively [10] [12]. These molecular ion species undergo collision-induced dissociation to yield characteristic fragment ions that reflect the preferential cleavage of fatty acyl chains from specific positions on the glycerol backbone [9] [25]. The fragmentation pathway typically favors neutral loss of fatty acids from the sn-1 and sn-3 positions over the sn-2 position, creating distinctive intensity ratios that enable positional assignment [10] [28].
For 1,2-dioleoyl-3-palmitoylglycerol, the predominant fragmentation produces ions corresponding to the loss of palmitic acid (molecular weight 256) and oleic acid (molecular weight 282) residues [12] [13]. The resulting fragment ions at mass-to-charge ratios of 595, 621, and 619 provide definitive evidence for the specific fatty acyl composition and their positional distribution [9] [10]. Additional structural confirmation derives from acylium ions at mass-to-charge ratios of 265 (palmitic acylium) and 291 (oleic acylium), which confirm the identity of individual fatty acyl chains [12] [25].
Silver-ion adducts, formed by post-column addition of silver nitrate or pre-ionization complexation, enhance the selectivity for unsaturated triacylglycerols and provide complementary fragmentation patterns [13] [25]. These adducts appear at mass-to-charge ratio 966 for 1,2-dioleoyl-3-palmitoylglycerol and undergo unique fragmentation pathways that preserve information about double bond positions and geometric configurations [7] [14].
Ion Type | m/z Value | Structural Information | Relative Abundance |
---|---|---|---|
[M + NH₄]⁺ | 877 | Molecular weight confirmation | High in electrospray ionization |
[M + Na]⁺ | 882 | Alternative quantification adduct | Moderate to high |
[M + Ag]⁺ | 966 | Enhanced unsaturated selectivity | Variable with silver addition |
[M + H - Palmitic]⁺ | 621 | sn-3 position identification | Moderate |
[M + H - Oleic]⁺ | 595, 619 | sn-1/sn-2 position identification | Moderate |
Acylium ions | 265, 291 | Fatty acid composition | Low to moderate |
Multiple-stage mass spectrometry experiments enable deeper structural characterization through sequential fragmentation of primary product ions [27] [12]. Third-generation mass spectrometry analysis of acylium ions provides confirmatory evidence for fatty acyl identity and can reveal subtle structural features such as double bond position and branching patterns [9] [14]. The technique demonstrates detection limits in the microgram per milliliter range for direct infusion analysis and sub-microgram per milliliter levels when coupled with liquid chromatographic separation [25] [27].
Evaporative light-scattering detection represents a universal detection methodology particularly well-suited for the quantification of 1,2-dioleoyl-3-palmitoylglycerol and related non-chromophoric lipid species [1] [15]. The technique operates through a three-stage process involving nebulization of the liquid chromatographic effluent, evaporation of volatile mobile phase components, and measurement of light scattering by residual non-volatile analyte particles [16] [17].
The sensitivity of evaporative light-scattering detection for 1,2-dioleoyl-3-palmitoylglycerol depends critically on several instrumental parameters that must be optimized for maximum analytical performance [1] [18]. Evaporator temperature settings between 25°C and 35°C provide optimal sensitivity for triacylglycerol analysis while preventing thermal decomposition of thermolabile compounds [16] [18]. Nebulizer temperature control at similar ranges ensures efficient droplet formation without excessive analyte volatilization [15] [17].
Gas flow rate optimization significantly impacts detection sensitivity, with values of 1.6 standard liters per minute providing the best compromise between sensitivity and baseline stability for triacylglycerol analysis [18] [19]. Higher flow rates improve the evaporation efficiency but may reduce the residence time of analyte particles in the detection chamber, potentially decreasing overall sensitivity [15] [16].
The limit of detection for 1,2-dioleoyl-3-palmitoylglycerol using optimized evaporative light-scattering detection reaches 0.1 micrograms of injected compound, while the limit of quantification extends to 0.3 micrograms [1] [24]. These sensitivity thresholds represent significant improvements over ultraviolet detection methods, particularly for samples with low triacylglycerol content such as unenriched infant formulas and biological extracts [1] [2].
Detection Parameter | Optimal Value | Sensitivity Impact |
---|---|---|
Evaporator Temperature | 25-35°C | Lower temperatures improve volatile compound retention |
Nebulizer Temperature | 25-35°C | Controls droplet formation efficiency |
Gas Flow Rate | 1.6 SLM | Balances evaporation efficiency and particle residence time |
Measurement Range | 0.1-2000.0 LSU | Wide dynamic range for diverse concentrations |
Detection Limit | 0.1 μg injected | Trace-level quantification capability |
Quantification Limit | 0.3 μg injected | Reliable quantitative analysis threshold |
Mobile phase composition exerts profound effects on evaporative light-scattering detection sensitivity, with high organic content (90-100% methanol) maximizing the amount of analyte entering the detector during the post-nebulization stage [18] [21]. The non-linear calibration response characteristic of evaporative light-scattering detection follows the relationship A = a × m^b, where A represents peak area, m denotes analyte mass, and b constitutes the response coefficient typically ranging from 1.02 to 1.89 for triacylglycerols [15] [21].